molecular formula C23H25N3O2S2 B12422656 DBCO-SS-amine

DBCO-SS-amine

Cat. No.: B12422656
M. Wt: 439.6 g/mol
InChI Key: CZMYTLNFEACBDG-UHFFFAOYSA-N
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Description

DBCO-SS-amine, also known as dibenzocyclooctyne-disulfide-amine, is a cleavable linker widely used in antibody-drug conjugate synthesis. This compound plays a crucial role in joining cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of antibody-drug conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-SS-amine involves the reaction of dibenzocyclooctyne with a disulfide-containing amine. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction can be carried out in organic solvents such as dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .

Mechanism of Action

The mechanism of action of DBCO-SS-amine involves its ability to participate in strain-promoted azide-alkyne cycloaddition reactions. The DBCO moiety reacts specifically and efficiently with azide-containing molecules, forming a stable triazole linkage. This reaction occurs without the need for a copper catalyst, making it suitable for biological applications. The disulfide bond in this compound can be cleaved under reducing conditions, releasing the amine group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cleavable disulfide bond, which allows for controlled release of the amine group under reducing conditions. This feature makes it particularly useful in applications where controlled release is essential, such as in the development of antibody-drug conjugates .

Properties

Molecular Formula

C23H25N3O2S2

Molecular Weight

439.6 g/mol

IUPAC Name

N-[2-(2-aminoethyldisulfanyl)ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

InChI

InChI=1S/C23H25N3O2S2/c24-13-15-29-30-16-14-25-22(27)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17,24H2,(H,25,27)

InChI Key

CZMYTLNFEACBDG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCN

Origin of Product

United States

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